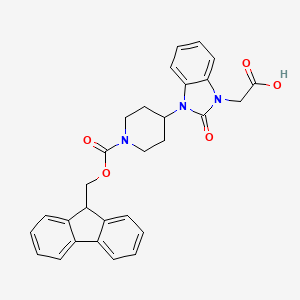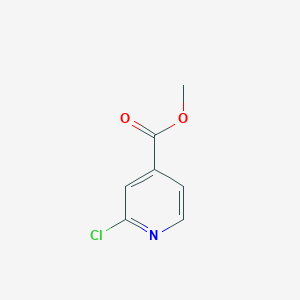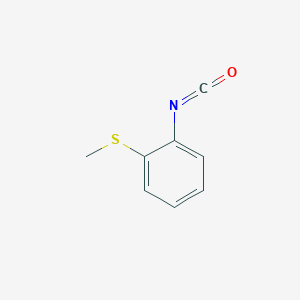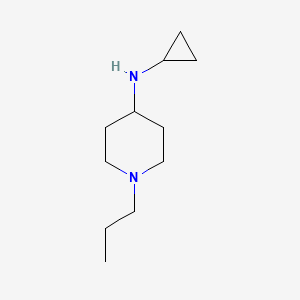
Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine: is a synthetic organic compound that features a benzimidazole moiety linked to a piperidine ring The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment to Piperidine: The benzimidazole derivative is then reacted with a piperidine ring, often through nucleophilic substitution or addition reactions.
Fmoc Protection:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could target the keto group, converting it to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Catalysis: The compound could serve as a ligand in catalytic reactions due to its unique structure.
Biology
Bioconjugation: The compound may be used to link biomolecules in bioconjugation techniques.
Fluorescent Probes: The Fmoc group can be used to create fluorescent probes for imaging applications.
Medicine
Drug Development: The benzimidazole moiety is a common pharmacophore in drug development, potentially leading to new therapeutic agents.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application but generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety can interact with various biological targets, while the Fmoc group can facilitate attachment to other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-(2-carboxyethyl)-piperidine: Similar structure but with a different substituent on the piperidine ring.
Fmoc-4-(3-carboxymethyl-1-benzimidazolyl)-piperidine: Similar but lacks the keto group.
Uniqueness
The presence of both the keto group and the benzimidazole moiety in Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
2-[3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-27(34)17-31-25-11-5-6-12-26(25)32(28(31)35)19-13-15-30(16-14-19)29(36)37-18-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-12,19,24H,13-18H2,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFYCHTCHKPAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373300 |
Source


|
| Record name | [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-29-7 |
Source


|
| Record name | [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)









